molecular formula C13H15N3O6S B224833 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole

1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole

Cat. No. B224833
M. Wt: 341.34 g/mol
InChI Key: GNBNWGXSOSZHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole, also known as DMSO-NI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell proliferation and differentiation. Additionally, this compound has been shown to cross-link proteins, which may disrupt their function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death. Additionally, this compound has been shown to inhibit the production of reactive oxygen species, which play a role in cancer progression. As an antimicrobial agent, this compound has been shown to disrupt bacterial cell membranes, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, this compound has demonstrated activity against various cancer cell lines and bacterial strains, making it a versatile tool for research. However, one limitation of using this compound is its potential toxicity, which may require careful handling and disposal.

Future Directions

For research on 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole include the development of analogs and exploring its potential applications in other fields.

Synthesis Methods

1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole can be synthesized using a two-step process that involves the reaction of 2,5-dimethoxy-4-methylphenylsulfonyl chloride with 5-nitro-2-methylimidazole in the presence of a base, followed by the addition of dimethyl sulfoxide (DMSO) to the resulting product. The synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole has been studied for its potential applications in various fields, including cancer therapy, antimicrobial activity, and as a tool for studying protein-protein interactions. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. As an antimicrobial agent, this compound has demonstrated activity against various bacterial strains, including multidrug-resistant strains. Moreover, this compound has been used as a tool for studying protein-protein interactions due to its ability to cross-link proteins.

properties

Molecular Formula

C13H15N3O6S

Molecular Weight

341.34 g/mol

IUPAC Name

1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-2-methyl-5-nitroimidazole

InChI

InChI=1S/C13H15N3O6S/c1-8-5-11(22-4)12(6-10(8)21-3)23(19,20)15-9(2)14-7-13(15)16(17)18/h5-7H,1-4H3

InChI Key

GNBNWGXSOSZHOY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)OC

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)OC

Origin of Product

United States

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